

In-Depth Technical Guide to Reptoside (CAS Number: 53839-03-5)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Reptoside, a naturally occurring iridoid glycoside with the CAS number 53839-03-5, has garnered scientific interest due to its notable biological activities. Isolated from plant species of the Ajuga genus, particularly Ajuga postii, this compound has been identified as a DNA-damaging agent. Furthermore, computational studies have suggested its potential as an antihypertensive agent through the inhibition of the angiotensin-converting enzyme (ACE), and it is known to interact with the serine/threonine-protein kinase AKT1. This technical guide provides a comprehensive overview of **Reptoside**, consolidating its chemical and physical properties, detailing experimental protocols for its isolation and analysis, and exploring its known and putative mechanisms of action through signaling pathway and workflow diagrams.

Chemical and Physical Properties

Reptoside's fundamental properties are summarized in the table below, compiled from various chemical databases and supplier information.



| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 53839-03-5 | [1][2] |
| Molecular Formula | C17H26O10 | [3] |
| Molecular Weight | 390.38 g/mol | [3] |
| IUPAC Name | [(1S,4aS,7S,7aS)-4a-hydroxy-7-methyl-1- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 1,5,6,7a- tetrahydrocyclopenta[c]pyran- 7-yl] acetate | [3] |
| Synonyms | Ajugoside, Reptoside | [3] |
| Appearance | White powder | [2] |
| Purity | ≥98% (Commercially available) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. | [2] |

Biological Activities and Potential Applications

Reptoside has demonstrated a range of biological activities, positioning it as a molecule of interest for further pharmacological investigation.

DNA Damaging Activity

Reptoside was first identified as a DNA-damaging agent through bioassay-guided fractionation of a methanol extract of Ajuga postii.[2] The specific mechanism of DNA damage is not fully



elucidated but is significant enough to be detected in yeast-based assays. This property suggests potential applications in cancer research, where DNA-damaging agents are a cornerstone of many therapeutic strategies.

Antihypertensive Potential (In Silico)

A molecular docking study explored the potential of **Reptoside** as an antihypertensive agent by evaluating its binding affinity to the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. The study reported a binding energy of -7.5 kcal/mol for **Reptoside**, indicating a stronger binding affinity than the reference drug Enalapril (-5.9 kcal/mol). This suggests that **Reptoside** may act as an ACE inhibitor, warranting further in vitro and in vivo validation.

Interaction with AKT1

Reptoside has been reported to have strong interactions with Tryptophan 352 (Trp352) and Tyrosine 335 (Tyr335) residues in the AKT1 protein. AKT1 is a crucial kinase involved in cell survival, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer. The interaction of **Reptoside** with AKT1 suggests a potential role in modulating AKT-mediated signaling pathways.

Experimental Protocols

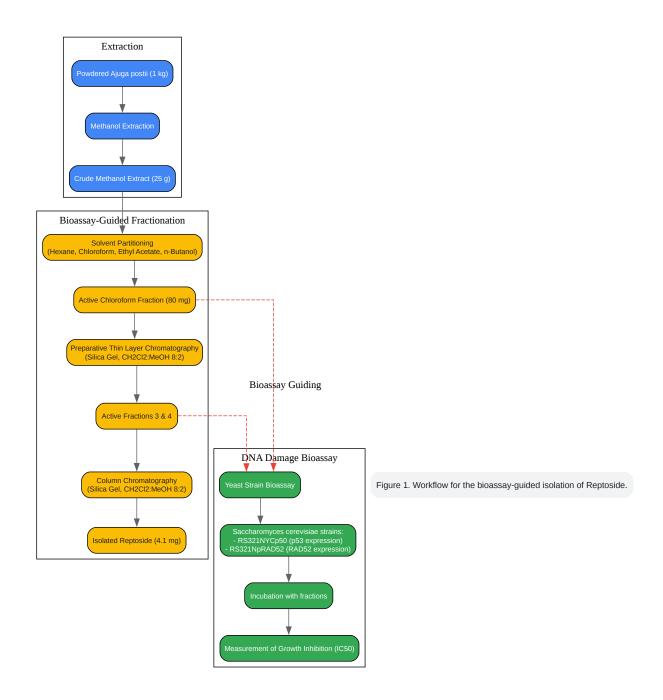
This section details the methodologies for the isolation, characterization, and evaluation of **Reptoside**'s biological activities as described in the scientific literature.

Bioassay-Guided Isolation of Reptoside from Ajuga postii[2]

This protocol outlines the fractionation of the plant extract and the bioassay used to track the DNA-damaging activity.

Experimental Workflow:





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Figure 1. Workflow for the bioassay-guided isolation of **Reptoside**.



Methodology:

- Extraction: One kilogram of powdered whole Ajuga postii plant is extracted with methanol to yield the crude extract.
- Solvent Partitioning: The crude methanol extract is subjected to solvent-solvent partitioning using a sequence of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.
- · Bioassay for DNA Damage:
 - Yeast strains of Saccharomyces cerevisiae, RS321NYCp50 (expressing human p53) and RS321NpRAD52 (expressing human RAD52), are used. These strains are sensitive to DNA damaging agents.
 - The different fractions from the solvent partitioning are incubated with the yeast strains.
 - The inhibitory concentration (IC50) is determined by measuring the reduction in yeast growth. A lower IC50 value indicates higher DNA-damaging activity.
- Fractionation of Active Fractions: The chloroform fraction, showing the highest activity, is further purified.
- Chromatography: The active chloroform fraction is subjected to preparative thin-layer chromatography (PTLC) on silica gel using a mobile phase of dichloromethane:methanol (8:2). The resulting fractions are again tested in the bioassay.
- Isolation: The most active fractions from PTLC are further purified by column chromatography on silica gel with the same mobile phase to yield pure Reptoside.

Structural Elucidation[2]

The chemical structure of the isolated **Reptoside** was determined using spectroscopic methods.

 Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra are recorded to determine the connectivity of atoms and the stereochemistry of the molecule.



 Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

Note: Specific chemical shift and m/z data were stated to be in the experimental section of the source publication but were not available in the accessed abstract.

In Silico Molecular Docking of Reptoside with ACE

This protocol describes the computational method used to predict the binding affinity of **Reptoside** to the angiotensin-converting enzyme.

Methodology:

- Software: Autodock vina (version 1.2) within the PyRx 0.8 virtual screening tool is utilized for the molecular docking simulations.
- Ligand and Receptor Preparation: The 3D structure of Reptoside is obtained from a chemical database (e.g., PubChem) and prepared for docking. The crystal structure of the target protein, ACE, is retrieved from the Protein Data Bank (PDB).
- Docking Simulation: The prepared Reptoside molecule (ligand) is docked into the active site
 of the ACE protein (receptor). The simulation calculates the binding energy (in kcal/mol),
 which represents the strength of the interaction.
- Analysis: The binding poses and interactions (e.g., hydrogen bonds) between Reptoside
 and the amino acid residues of the ACE active site are visualized and analyzed using
 software like Discovery Studio. The calculated binding energy is compared to that of a known
 ACE inhibitor (e.g., Enalapril) to assess its potential inhibitory activity.

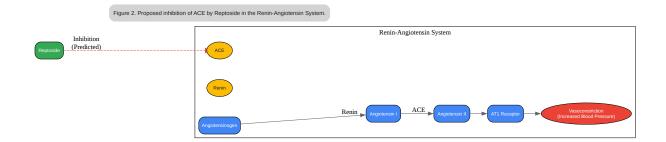
Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for **Reptoside** based on available data.

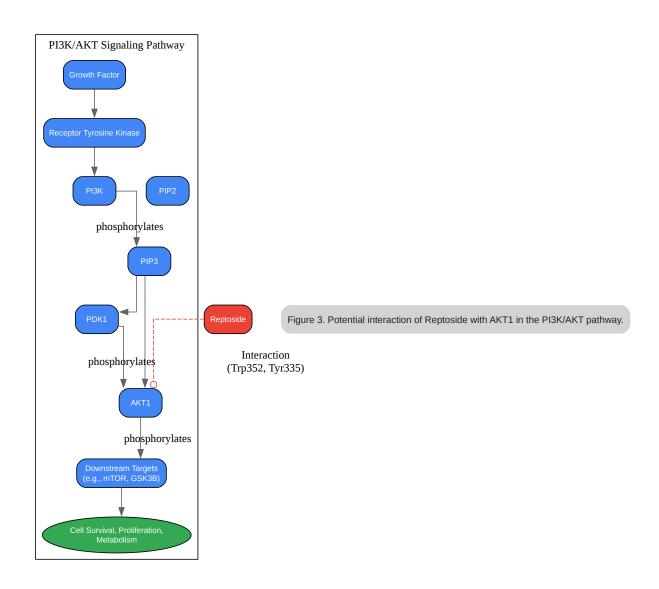
Proposed Mechanism of Antihypertensive Action

This diagram illustrates the renin-angiotensin system and the putative inhibitory role of **Reptoside** based on the in silico docking study.









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